molecular formula C24H28N4O3 B2525855 N-(3,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286728-98-0

N-(3,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No. B2525855
CAS RN: 1286728-98-0
M. Wt: 420.513
InChI Key: OBLOUBLTMYKZOA-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a derivative of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, which is known for its range of biological activities, including analgesic, antibacterial, and anti-inflammatory properties. The structure of this compound suggests that it may exhibit similar activities and thus holds potential interest for pharmaceutical applications.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the conversion of aromatic organic acids into esters, followed by transformation into hydrazides and subsequent cyclization to form the core pyrazole structure. In the case of oxadiazole derivatives, the final step often includes the reaction of 5-substituted-1,3,4-oxadiazole-2-thiols with an appropriate bromoacetamide in the presence of a solvent such as N,N-dimethyl formamide (DMF) and a base like sodium hydride (NaH) . Although the exact synthesis of this compound is not detailed, it is likely to follow a similar synthetic route with modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of different substituents that can influence the overall conformation and intermolecular interactions. For instance, in related compounds, different molecular conformations co-exist, and these can be linked by hydrogen bonds in various dimensions, forming aggregates, sheets, or ribbons . The presence of methoxy and morpholino groups in this compound would likely contribute to unique conformational features and hydrogen bonding patterns.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the nature of their substituents. The presence of electron-donating or withdrawing groups can affect the electron density of the molecule, thereby influencing its participation in chemical reactions. While the specific reactivity of this compound is not provided, it can be inferred that the methoxy and dimethylphenyl groups could potentially stabilize the molecule through resonance, affecting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonding, as seen in related structures, can affect the melting point and solubility in various solvents . The methoxy and morpholino groups in the compound of interest are likely to influence its solubility in organic solvents due to their polar nature. Additionally, spectral data such as (1)H-NMR, IR, and mass spectrometry are typically used to confirm the structure of synthesized compounds .

Scientific Research Applications

Chloroacetamide Herbicides and Green Algae Research

Research on chloroacetamide compounds, such as alachlor and metazachlor, has shown their use as selective herbicides. These compounds were studied for their inhibitory effects on fatty acid synthesis in green algae, Scenedesmus acutus, highlighting their potential environmental impact and mechanisms of action in agricultural settings (Weisshaar & Böger, 1989).

Antifungal and Antimicrobial Applications

Compounds with the pyrazole and acetamide groups have been explored for their antifungal and antimicrobial properties. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species, highlighting their therapeutic potential in treating fungal infections (Bardiot et al., 2015).

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized for their structure and antioxidant activity, demonstrating the versatility of such compounds in coordination chemistry and potential therapeutic applications (Chkirate et al., 2019).

Analgesic Compounds and Capsaicinoids

Studies on N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a potent analgesic capsaicinoid, have revealed insights into the structural aspects of capsaicinoids and their bioactivity. Such research emphasizes the exploration of acetamide derivatives in developing new analgesic compounds (Park et al., 1995).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-17-12-18(2)14-20(13-17)25-23(29)16-28-15-22(19-4-6-21(30-3)7-5-19)24(26-28)27-8-10-31-11-9-27/h4-7,12-15H,8-11,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLOUBLTMYKZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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